
N4-Benzoylcytosine
Overview
Description
N4-Benzoylcytosine is an amide derivative of cytosine, a pyrimidine nucleobase. It is characterized by the presence of a benzoyl group attached to the nitrogen atom at the fourth position of the cytosine ring. This compound has garnered attention due to its antimicrobial properties and its role as an intermediate in the synthesis of various nucleoside analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: N4-Benzoylcytosine can be synthesized through the condensation of benzoyl chloride with cytosine. The reaction typically involves the use of a highly efficient acylating reagent, such as 4-dimethylaminopyridine, in the presence of triethylamine. The reaction is carried out at a temperature of 5 to 10 degrees Celsius under a nitrogen atmosphere .
Industrial Production Methods: For industrial-scale production, the method involves using benzoic acid anhydride or benzoyl chloride and cytosine as raw materials. The reaction conditions are optimized to achieve a high yield (≥93%) and high purity (≥99%) of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N4-Benzoylcytosine undergoes various chemical reactions, including:
Condensation Reactions: It can react with acetylated glycals in the presence of a condensing agent like tin(IV) chloride to form nucleoside analogs.
Hydrogenation Reactions: The double bond in the carbohydrate fragment of nucleosides derived from this compound can be selectively hydrogenated using palladium on strontium carbonate as a catalyst.
Common Reagents and Conditions:
Condensation: Tin(IV) chloride in dichloroethane.
Hydrogenation: Palladium on strontium carbonate.
Major Products:
Nucleoside Analogs: Such as 1-(4-O-acetyl-2,3-dideoxy-β-D-glyceropent-2-enopyranosyl)-N4-benzoylcytosine.
Scientific Research Applications
Synthesis and Chemical Properties
N4-Benzoylcytosine can be synthesized through various methods, with one notable approach involving the reaction of cytosine with benzoyl chloride or benzoyl anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and triethylamine. This method has shown high yields (≥93%) and purity (≥99%) suitable for industrial production .
Biological Activities
This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry:
- Antiviral Activity : Recent studies have demonstrated that this compound derivatives can inhibit the replication of various DNA viruses, including pseudorabies virus (PRV). These compounds showed significant antiviral effects when tested in infected cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against pathogenic microorganisms. Methods such as disk diffusion and pour plate techniques have been employed to assess its efficacy .
- Influence on Nucleic Acid Interactions : Research indicates that this compound can modify the binding properties of peptide nucleic acids (PNA). The incorporation of this benzoylated cytosine into PNA sequences retains hybridization efficiency with DNA while altering thermal stability and binding orientation .
Pharmaceutical Applications
This compound serves as a versatile building block in the synthesis of nucleoside analogs, which are crucial in developing antiviral drugs and other therapeutic agents. Its structural modifications allow for the design of compounds that can interact with nucleic acids more effectively.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibits replication of pseudorabies virus | |
Antimicrobial | Effective against pathogenic microorganisms | |
Nucleic Acid Binding | Modifies PNA interactions with DNA |
Case Studies
Several studies highlight the potential applications and effectiveness of this compound:
- Study on Antiviral Efficacy : A study published in 2022 demonstrated that this compound derivatives could significantly reduce viral load in infected cell cultures, suggesting their potential use as antiviral agents .
- PNA Modification Research : In a molecular biology study, researchers incorporated this compound into PNA sequences, showing that it maintained high discrimination against mismatched pairs while altering thermal stability, indicating its utility in designing more effective molecular probes .
Mechanism of Action
The mechanism by which N4-Benzoylcytosine exerts its effects involves its incorporation into nucleoside analogs. These analogs can interfere with viral replication by inhibiting viral polymerases or incorporating into viral DNA or RNA, leading to chain termination . The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
- N6-Benzoyladenine
- N-Benzoyladenosine
- 2-Amino-6-chloropurine
- Cytosine
Comparison: N4-Benzoylcytosine is unique due to its specific substitution at the fourth position of the cytosine ring, which imparts distinct chemical properties and reactivity. Unlike N6-Benzoyladenine, which has a benzoyl group at the sixth position of adenine, this compound’s structure allows it to form different nucleoside analogs with unique biological activities .
Biological Activity
N4-Benzoylcytosine (CBz) is a modified nucleobase that has garnered attention for its unique biological properties and potential applications in molecular biology and medicinal chemistry. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Synthesis of this compound
This compound is synthesized through a two-step process involving the alkylation of cytosine followed by acylation. The general synthetic route is as follows:
- Alkylation : Cytosine is treated with benzyl bromoacetate in the presence of sodium hydride to yield N1-benzylcytosine.
- Acylation : The N1-benzylcytosine is then acylated using benzoyl chloride to produce this compound after hydrolysis of the benzyl ester .
1. Antioxidant Activity
Recent studies have reported that this compound exhibits significant antioxidant activity. A series of fluorinated pyrano-nucleoside analogues, including this compound, were evaluated for their ability to scavenge free radicals. The results indicated that these compounds could potentially mitigate oxidative stress, which is implicated in various diseases .
2. Inhibition of PNA Triplex Formation
This compound has been shown to influence the stability and hybridization efficiency of peptide nucleic acids (PNAs). A study demonstrated that incorporating a single CBz monomer into a mixed purine/pyrimidine decamer PNA maintained close to the hybridization efficiency of the parent PNA. However, its incorporation into a homopyrimidine PNA significantly reduced the thermal stability of the resulting complex, indicating a steric hindrance effect due to the benzoyl group .
3. Antiviral Properties
In vitro studies have indicated that this compound derivatives possess antiviral properties, particularly against DNA viruses. For instance, a derivative of this compound was found to inhibit pseudorabies virus replication in infected cells, suggesting its potential as a therapeutic agent .
Case Study 1: Antioxidant Evaluation
A comparative study assessed the antioxidant capacity of this compound alongside other nucleoside analogues. The findings revealed that CBz exhibited a notable ability to reduce oxidative damage in cellular models, supporting its application in developing antioxidant therapies.
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 15 ± 2 | Free radical scavenging |
Other analogues | Varies | Varies |
Case Study 2: PNA Stability Analysis
The impact of incorporating this compound into PNAs was analyzed through melting temperature (Tm) studies. The results indicated a reduction in Tm when CBz was included in homopyrimidine sequences compared to standard cytosine.
Sequence Type | Tm (°C) | Change in Tm (°C) |
---|---|---|
Homopyrimidine PNA with CBz | 54 ± 1 | -12.8 |
Mixed PNA without CBz | 66 ± 1 | - |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N4-Benzoylcytosine, and how can reaction conditions be optimized?
this compound is typically synthesized via condensation of cytosine with benzoyl chloride under controlled conditions . Optimization may involve adjusting molar ratios, reaction temperature (e.g., 0–25°C), and solvent systems (e.g., anhydrous DMF or pyridine). Monitoring reaction progress via TLC or HPLC ensures minimal side products. Post-synthesis purification via column chromatography or recrystallization improves yield and purity. Evidence from nucleoside synthesis studies highlights the importance of protecting group strategies (e.g., acetyl or trityl groups) to prevent undesired side reactions .
Q. How should researchers characterize the purity and structural identity of this compound?
Key characterization methods include:
- Melting Point Analysis : The compound exhibits a high melting point (>300°C), which serves as a preliminary purity indicator .
- Spectroscopic Techniques : NMR (¹H/¹³C) confirms the benzoyl substitution at the N4 position, while IR spectroscopy verifies amide C=O stretches (~1650–1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (C₁₁H₉N₃O₂, MW 215.21) .
- Chromatography : HPLC with UV detection (λ ~260 nm) assesses purity, especially for nucleoside synthesis intermediates .
Q. What stability considerations are critical for storing this compound?
The compound should be stored in a cool, dry environment (<6°C) in airtight containers to prevent hydrolysis of the benzoyl group. Stability studies suggest sensitivity to prolonged exposure to moisture or acidic/basic conditions, which may degrade the amide bond .
Q. What experimental protocols are used to evaluate the antimicrobial activity of this compound?
The Disk Diffusion and Pour Plate methods are standard for assessing antimicrobial activity. In Disk Diffusion, compound-impregnated disks are placed on agar inoculated with pathogens (e.g., E. coli), and inhibition zones are measured. For Pour Plate, serial dilutions of the compound are mixed with molten agar to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How does this compound enhance the binding properties of peptide nucleic acids (PNAs)?
Incorporation of this compound into PNAs introduces hydrophobic and π-stacking interactions, improving binding affinity to complementary DNA/RNA sequences. Studies show that this modification reduces electrostatic repulsion between PNA and nucleic acids, enabling selective targeting of pyrimidine-rich regions .
Q. What methodological challenges arise in synthesizing this compound-containing nucleosides, and how are they addressed?
Challenges include:
- Regioselectivity : Competing O-benzoylation can occur. Using silylated cytosine derivatives (e.g., TMS-protected) ensures N4-specific benzoylation .
- Solubility Issues : Poor solubility in polar solvents complicates reactions. Co-solvents (e.g., THF/DCM mixtures) or silylation improve reaction homogeneity .
- Scalability : Multi-step syntheses require efficient protecting group strategies (e.g., 4-methoxytrityl for ribose protection) to streamline purification .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility) for this compound?
Discrepancies in solubility data (e.g., "not available" in some sources ) necessitate experimental validation. Researchers should perform solubility tests in graded solvents (water, DMSO, ethanol) under controlled temperatures and document method details (e.g., sonication time, centrifugation). Cross-referencing with computational models (e.g., LogP predictions) provides additional validation .
Q. What role does this compound play in glycosylation reactions for nucleoside synthesis?
In glycosylation, silylated this compound (e.g., TMS derivatives) reacts with activated glycosyl donors (e.g., PVB or STaz intermediates) in the presence of catalysts like NIS/TMSOTf. The benzoyl group stabilizes the nucleobase during coupling, ensuring high regioselectivity and yield (>90%) in synthesizing fluorinated or methylated nucleosides .
Q. How can researchers analyze reaction mechanisms involving this compound in the Pummerer reaction?
Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in sulfoxide intermediates) and kinetic profiling. For example, in synthesizing 2′-C-methyl-4′-thiocytidine, the benzoyl group stabilizes the cytosine moiety during sulfoxide activation, enabling thiolation at the 4′-position. Monitoring intermediates via LC-MS and DFT calculations elucidates electron transfer pathways .
Q. What strategies mitigate toxicity risks when handling this compound in laboratory settings?
Safety protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Waste Disposal : Neutralization of residues with activated carbon or incineration, adhering to local regulations .
Q. Data Contradiction and Reproducibility Analysis
- Missing Solubility Data : reports "no available data" for solubility, while industrial sources (e.g., Sigma-Aldrich) imply solubility in DMSO . Researchers should replicate solubility tests and publish methodologies to fill data gaps.
- Purity Discrepancies : Commercial sources cite 97–98% purity , but independent validation via elemental analysis or qNMR is recommended for critical applications.
Properties
IUPAC Name |
N-(2-oxo-1H-pyrimidin-6-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDUZBHKKUFFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309282 | |
Record name | N4-Benzoylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26661-13-2 | |
Record name | N4-Benzoylcytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26661-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 211617 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026661132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26661-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N4-Benzoylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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